molecular formula C8H9N3O3S B1470981 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide CAS No. 1496994-65-0

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide

Cat. No. B1470981
CAS RN: 1496994-65-0
M. Wt: 227.24 g/mol
InChI Key: NLXBMJLAHBWJQL-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide” is a compound that contains an aminomethyl group (-NH2CH2-), a benzoxazole group, and a sulfonamide group. Benzoxazoles are aromatic organic compounds containing a benzene fused to an oxazole ring. Sulfonamides are compounds containing a sulfonic acid functional group attached to an amine. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and sulfonamide functional groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aminomethyl, benzoxazole, and sulfonamide groups. Each of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Antibacterial Therapeutics

2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide: has been explored for its potential as a broad-spectrum antibiotic. Researchers have developed derivatives of this compound, such as aryl substituted aminomethyl spectinomycin (eAmSPCs), which show promise in treating infections resistant to current treatments, including biodefense pathogens . These derivatives exhibit improved safety and pharmacokinetic properties, making them a significant advancement in the fight against multi-drug resistant infections.

Tuberculosis Treatment

The compound’s derivatives have shown increased potency against Mycobacterium abscessus (Mab) , a species related to the bacterium that causes tuberculosis . This is particularly important as Mab is known to contaminate medications and medical devices, posing a serious health risk. The development of more potent spectinomycin structures could lead to more effective treatments for tuberculosis and related infections.

Drug Resistance Mechanism Study

Understanding the mechanism of action of these eAmSPCs is crucial in the development of new antibiotics. The structure of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide derivatives has been identified to be up to 64-fold more potent against Mab than regular spectinomycin . Studying this mechanism can provide insights into overcoming antibiotic resistance, a growing concern in modern medicine.

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. It could be studied for potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4,9H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXBMJLAHBWJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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